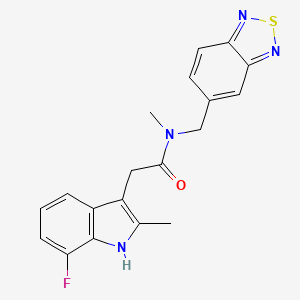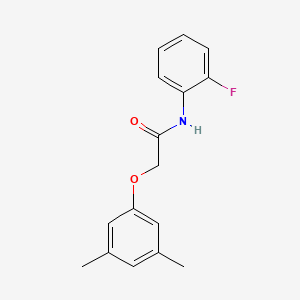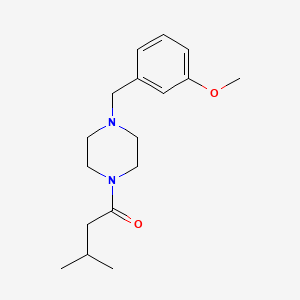![molecular formula C14H13ClN2O4S B5614082 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5614082.png)
5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide, often involves multiple steps including esterification, hydrazination, salt formation, cyclization, and sulfonation processes. Specific conditions such as solvent choice, temperature, pressure, and catalysts are crucial for achieving high yields and desired product purity. For instance, the synthesis of related sulfonamide structures has demonstrated the importance of precise control over reaction conditions to obtain the target compounds with high specificity and yield (Krátký et al., 2012).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by detailed spectroscopic analysis, including IR, 1H NMR, and 13C NMR. Crystallography studies provide insights into the planarity, bond angles, and overall 3D configuration of these molecules, which are crucial for understanding their reactivity and interaction with biological targets. For example, X-ray crystallography has been used to elucidate the structures of tetrazole derivatives, highlighting the significance of molecular geometry in their biological activity (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. These reactions are pivotal for modifying the chemical structure to enhance biological activity or to introduce new functional groups. The reactivity of sulfonamide derivatives under different conditions has been extensively studied, providing valuable information for synthetic chemistry applications (Watanabe et al., 2010).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. These properties are influenced by the molecular structure and can be tailored by modifying functional groups or the molecular backbone. Studies on related compounds have shown that small changes in the molecular structure can significantly affect these physical properties (Galal et al., 2018).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to their function and application. Understanding these properties enables the design of compounds with specific activities and functionalities. Research on sulfonamide compounds has contributed to a deeper understanding of their chemical behavior and the factors influencing their reactivity (Cremlyn et al., 1980).
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)sulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-9(8-10(13)14(16)18)22(19,20)17-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAODYAYJRPYULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((3S*,4R*)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5614010.png)

![N-phenyl-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5614030.png)
![2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5614033.png)


![2-[({[(3-chlorophenyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5614050.png)
![1-(1-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}propyl)-1H-pyrazole](/img/structure/B5614051.png)
![2-[4-(3-methoxypropyl)-1-piperidinyl]-N,N-dimethyl-1-(2-methylphenyl)-2-oxoethanamine](/img/structure/B5614060.png)
![3-{[benzyl(methyl)amino]methyl}-2,6-dimethyl-4-quinolinol](/img/structure/B5614079.png)
![N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614086.png)

